molecular formula C6H15NO B1333393 (2S,3S)-2-amino-3-methylpentan-1-ol CAS No. 24629-25-2

(2S,3S)-2-amino-3-methylpentan-1-ol

Cat. No. B1333393
CAS RN: 24629-25-2
M. Wt: 117.19 g/mol
InChI Key: VTQHAQXFSHDMHT-NTSWFWBYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(2S,3S)-2-amino-3-methylpentan-1-ol” is C6H15NO . The InChI representation of its structure is InChI=1/C6H15NO/c1-3-5 (2)6 (7)4-8/h5-6,8H,3-4,7H2,1-2H3/p+1/t5-,6+/m0/s1 .


Physical And Chemical Properties Analysis

The molar mass of “(2S,3S)-2-amino-3-methylpentan-1-ol” is 117.19 g/mol . It has a density of approximately 0.9490 . The melting point is between 36-39°C (lit.) and the boiling point is 97°C at 14mm Hg (lit.) . The specific rotation is 4.5 º (c=1.6, EtOH) . It appears as a bright yellow crystal .

Safety And Hazards

“(2S,3S)-2-amino-3-methylpentan-1-ol” has several risk codes: R34 - Causes burns; R22 - Harmful if swallowed; R40 - Limited evidence of a carcinogenic effect . Safety measures include wearing suitable protective clothing, gloves, and eye/face protection. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

(2S,3S)-2-amino-3-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-5(2)6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQHAQXFSHDMHT-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-amino-3-methylpentan-1-ol

CAS RN

24629-25-2
Record name (2S,3S)-2-Amino-3-methyl-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24629-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-3-methylpentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.141
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-2-amino-3-methylpentan-1-ol
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
9
Citations
B Gnanaprakasam, E Balaraman… - Angewandte …, 2011 - Wiley Online Library
Peptides constitute one of the most important families of compounds in chemistry and biology. Short peptides have found intriguing biological and synthetic applications. For example, …
Number of citations: 159 onlinelibrary.wiley.com
YN Belokon, DA Chusov, TV Skrupskaya… - Russian Chemical …, 2008 - Springer
A number of polydentate ligands based on enantiomerically pure binaphthol have been synthesized. The ligand complexes with titanium isopropoxide were used as catalysts for the …
Number of citations: 13 link.springer.com
M Fatima, C Pérez, BE Arenas, M Schnell, AL Steber - bib-pubdb1.desy.de
Isoleucinol, a potential precursor to the essential α-amino acid isoleucine, has been studied using microwave spectroscopy from 2-26 GHz. The measurements between 18-26 GHz …
Number of citations: 2 bib-pubdb1.desy.de
A Dhamija, B Saha, SP Rath - Inorganic Chemistry, 2017 - ACS Publications
An apparently rigid dibenzothiophene-bridged zinc(II)/magnesium(II) bisporphyrin host (1 M ) has been explored for an accurate determination of the absolute configuration of a large …
Number of citations: 23 pubs.acs.org
Y Motoyama, H Kawakami, K Shimozono, K Aoki… - …, 2002 - ACS Publications
The transmetalation of (Phebox)SnMe 3 (3; Phebox = 2,6-bis(oxazolinyl)phenyl) with PdCl 2 (PhCN) 2 or K[PtCl 3 (C 2 H 4 )](H 2 O) gave (Phebox)M II Cl complexes (4, M = Pd; 5, M = Pt…
Number of citations: 149 pubs.acs.org
D Elma, F Durap, M Aydemir, A Baysal, N Meric… - Journal of …, 2013 - Elsevier
Metal-catalyzed transfer hydrogenation processes provide a widely-used alternative to direct hydrogenation processes of ketones. As part of an ongoing program, we report …
Number of citations: 34 www.sciencedirect.com
K Gavrilov, V Tsarev, S Zheglov, A Korlyukov… - …, 2007 - thieme-connect.com
Novel chiral P, N-bidentate arylphosphites have been prepared by a one-step phosphorylation of appropriate hydroxy ketimines based on (R)-(+)-camphor. Metal chelate complexes […
Number of citations: 11 www.thieme-connect.com
KN Gavrilov, VN Tsarev, MG Maksimova… - Journal of Molecular …, 2006 - Elsevier
Complexation of the chiral P,N-bidentate ferrocene- and cymantrene-based iminoarylphosphites with [Rh(CO) 2 Cl] 2 , [Rh(COD)(THF) 2 ]BF 4 , [Pd(allyl)Cl] 2 , [Pt(allyl)Cl] 4 , [Pd(COD)…
Number of citations: 13 www.sciencedirect.com
TA Hopkins, L VandenElzen, BP Nelson… - Industrial & …, 2023 - ACS Publications
Deep eutectic solvents (DES) are mixtures that have a melting point much lower than any of the components. Because the properties of DES, such as chiral discrimination, can be …
Number of citations: 2 pubs.acs.org

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